4-Fluorobutan-1-amine hydrochloride CAS 66499-52-9 properties
4-Fluorobutan-1-amine hydrochloride CAS 66499-52-9 properties
An In-Depth Technical Guide to 4-Fluorobutan-1-amine Hydrochloride (CAS 66499-52-9)
Executive Summary
In the landscape of modern medicinal chemistry and radiopharmaceutical development, fluorinated aliphatic amines are indispensable building blocks. 4-Fluorobutan-1-amine hydrochloride (often registered under CAS 66499-52-9, and commercially cross-referenced as CAS 286371-70-8) serves as a critical bifunctional synthon. The incorporation of a 4-fluorobutyl moiety into a pharmacophore strategically modulates lipophilicity, enhances metabolic stability by blocking cytochrome P450-mediated oxidation, and provides an essential structural spacer for Positron Emission Tomography (PET) radiotracers[1].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and practical, bench-level applications. This guide details the mechanistic rationale for utilizing this compound, provides self-validating synthetic protocols, and explores its role in advanced drug design.
Part 1: Physicochemical Properties & Structural Analysis
Handling short-chain aliphatic amines in their free-base form presents significant challenges: they are highly volatile, prone to rapid atmospheric oxidation, and readily absorb carbon dioxide to form carbamates. To circumvent these issues, 4-fluorobutan-1-amine is universally isolated and utilized as its hydrochloride salt. This salt form ensures a stable, weighable, and highly pure solid that can be stored long-term without degradation[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 4-Fluorobutan-1-amine hydrochloride |
| CAS Registry Number | 66499-52-9 (Commercial equivalent: 286371-70-8) |
| Molecular Formula | C₄H₁₀FN · HCl (C₄H₁₁ClFN) |
| Molecular Weight | 127.59 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in H₂O, Methanol, and DMSO |
| InChI Key | OEKMMJLZWHPSMP-UHFFFAOYSA-N |
| Storage Conditions | Room temperature or 4°C, desiccated, away from moisture |
Part 2: Mechanistic Role in Drug Design & PET Imaging
The strategic addition of the 4-fluorobutyl chain is rarely accidental. It is engineered to solve specific pharmacokinetic (PK) or diagnostic challenges.
Bioisosterism and Metabolic Shielding
Fluorine is the smallest bioisostere for hydrogen and the hydroxyl group. By replacing a terminal hydrogen with a fluorine atom on a butyl chain, the molecule's lipophilicity (LogP) is predictably increased, enhancing cellular permeability and blood-brain barrier (BBB) penetration. Furthermore, the highly electronegative C-F bond resists oxidative cleavage by hepatic enzymes, effectively shielding the alkyl terminus from rapid metabolism.
PET Radiotracer Development (MERTK Inhibitors)
In radiopharmaceutical chemistry, 4-fluorobutan-1-amine hydrochloride is heavily utilized to synthesize
For example, in the development of MERTK-targeted radioligands for imaging microglial phenotypes in Multiple Sclerosis, the 4-fluorobutylamine substituent is coupled to a pyrimidine-5-carboxamide core[1]. Kinase profiling demonstrates that this specific fluorinated analogue retains potent bioactivity (IC₅₀ = 38 nM) and exhibits a highly favorable selectivity index for MERTK over off-target kinases like AXL, TYRO3, and FLT3[1].
Drug design logic for 18F-PET radiotracers using 4-fluorobutylamine.
Part 3: Experimental Protocols & Self-Validating Workflows
The following protocols are designed with built-in causality—explaining why reagents are chosen—and self-validation steps to ensure scientific integrity.
Protocol A: De Novo Synthesis of 4-Fluorobutan-1-amine Hydrochloride
Direct fluorination of unprotected amino alcohols is impossible due to the nucleophilicity of the amine, which will aggressively react with fluorinating agents. Therefore, a protection-fluorination-deprotection sequence is mandatory.
Step-by-Step Methodology:
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Amine Protection: Dissolve 4-amino-1-butanol (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.2 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.
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Causality: The Boc group sterically and electronically shields the nitrogen, preventing side reactions in the next step.
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Fluorination: Cool the solution of Boc-protected amino alcohol to -78°C under argon. Dropwise, add Diethylaminosulfur trifluoride (DAST, 1.5 eq). Allow the reaction to slowly warm to room temperature overnight.
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Causality: DAST converts the primary alcohol to a fluoride via an
mechanism. The low temperature controls the exothermic nature of the reaction and minimizes elimination byproducts.
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Deprotection & Salt Formation: Purify the intermediate via silica gel chromatography. Dissolve the purified Boc-4-fluorobutylamine in anhydrous diethyl ether and add 4M HCl in dioxane (5.0 eq). Stir for 2 hours.
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Causality: The acidic conditions cleave the Boc group as gaseous isobutylene and CO₂, driving the reaction to completion. The product, 4-fluorobutan-1-amine hydrochloride, is insoluble in ether and precipitates directly as a high-purity white solid.
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Self-Validation: Filter the solid and analyze via
NMR (D₂O). The successful synthesis is validated by the presence of a characteristic doublet of triplets at ppm, corresponding to the protons, confirming both the presence of the fluorine atom and the removal of the Boc group.
Synthesis workflow of 4-fluorobutan-1-amine hydrochloride via Boc-protection.
Protocol B: Amide Coupling for MERTK Inhibitor Synthesis
When utilizing 4-fluorobutan-1-amine hydrochloride as a building block for complex molecules (e.g., pyrimidine-5-carboxamides), the hydrochloride salt must be neutralized in situ[1].
Step-by-Step Methodology:
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Activation: Dissolve the target pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add EDCI·HCl (1.5 eq) and HOAt (1.5 eq). Stir for 15 minutes.
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Causality: HOAt is superior to HOBt for forming the active ester, particularly for electron-deficient pyrimidine cores, accelerating the reaction and preventing degradation of the starting material.
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Coupling: Add 4-fluorobutan-1-amine hydrochloride (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq). Heat to 50°C for 20 hours[1].
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Causality: DIPEA serves a dual purpose: it acts as a non-nucleophilic base to scavenge the HCl from the amine salt (liberating the free nucleophile) and neutralizes the acidic byproducts of the EDCI coupling.
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Self-Validation: Quench with water and extract with ethyl acetate. Analyze the organic layer via LC-MS. The appearance of the
peak corresponding to the fluorinated amide confirms successful coupling.
Part 4: Safety and Handling
While 4-fluorobutan-1-amine hydrochloride is a stable salt, it must be handled with appropriate laboratory safety protocols. In the event of a fire or extreme thermal decomposition, it can release toxic fumes including carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride[2]. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory for all synthetic manipulations[2].
References
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Title: Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development Source: RSC Medicinal Chemistry (via National Institutes of Health) URL: [Link]
